1-ethenyl-3-nitro-1H-pyrazole
Description
Properties
CAS No. |
2322212-30-4 |
|---|---|
Molecular Formula |
C5H5N3O2 |
Molecular Weight |
139.1 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Ethenyl 3 Nitro 1h Pyrazole and Its Precursors
Historical Context of Pyrazole (B372694) Ring Synthesis (General)
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a foundational structure in numerous pharmaceuticals and agrochemicals. nih.gov Its synthesis has been a subject of extensive research, leading to the development of several robust methods since its discovery.
Knorr Synthesis and its Adaptations
The most classical and enduring method for pyrazole synthesis is the Knorr synthesis, first reported by German chemist Ludwig Knorr in 1883. mdpi.comwikipedia.orgname-reaction.com This reaction involves the cyclocondensation of a hydrazine (B178648) or its derivatives with a 1,3-dicarbonyl compound, typically in the presence of an acid catalyst. mdpi.comname-reaction.comnih.govjk-sci.com
The mechanism proceeds through an initial condensation between one of the carbonyl groups of the dicarbonyl compound and the hydrazine to form a hydrazone intermediate. chemhelpasap.com This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group. The final step is a dehydration reaction that results in the formation of the stable aromatic pyrazole ring. name-reaction.comslideshare.net When an unsymmetrical 1,3-dicarbonyl compound is used with a substituted hydrazine, a mixture of two regioisomers can be formed. nih.govnih.gov
A significant adaptation of the Knorr synthesis is the use of β-ketoesters as the dicarbonyl component. This variation leads to the formation of pyrazolones, which are keto-tautomers of hydroxypyrazoles and are themselves important chemical entities. chemhelpasap.com The reaction begins with the more reactive ketone portion of the β-ketoester forming a hydrazone, followed by an intramolecular attack of the second nitrogen on the ester carbonyl, leading to the pyrazolone (B3327878) product. chemhelpasap.com
Table 1: Examples of Knorr Synthesis and Adaptations
| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Product Type | Reference(s) |
|---|---|---|---|
| Acetylacetone | Hydrazine | 3,5-Dimethylpyrazole | wikipedia.org |
| Ethyl Acetoacetate | Phenylhydrazine | 1-Phenyl-3-methyl-5-pyrazolone | chemhelpasap.com |
| 1,3-Diketones (general) | Substituted Hydrazines | Polysubstituted Pyrazoles | nih.govmdpi.comnih.gov |
| β-Ketoesters (general) | Hydrazine | Pyrazolones | chemhelpasap.com |
Cyclocondensation Reactions
The Knorr synthesis is a specific example of a broader class of reactions known as cyclocondensations. This strategy remains the primary approach for constructing the pyrazole ring, utilizing a bidentate hydrazine nucleophile and a suitable 1,3-dielectrophilic carbon unit. mdpi.com
With 1,3-Dicarbonyl Compounds: As detailed in the Knorr synthesis, the reaction between 1,3-diketones and hydrazines is a direct and rapid method for obtaining polysubstituted pyrazoles. mdpi.comnih.gov The reaction conditions can be modified to influence regioselectivity; for instance, using aprotic dipolar solvents can yield better results than traditional polar protic solvents like ethanol. nih.gov
With Acetylenic Ketones: The cyclocondensation of hydrazines with acetylenic ketones has been a known route to pyrazoles for over a century. mdpi.comnih.gov However, this reaction often yields a mixture of two regioisomers, which can be difficult to separate. mdpi.comnih.gov The regiochemical outcome is influenced by the nature of the hydrazine substituent. For example, methylhydrazine, where the methyl-substituted nitrogen is more nucleophilic, tends to favor one isomer, while aryl hydrazines, where the unsubstituted primary amine is more nucleophilic, favor the other. nih.gov
With α,β-Unsaturated Aldehydes and Ketones: The reaction of α,β-unsaturated carbonyl compounds (enones) with hydrazines is another common cyclocondensation approach. mdpi.comwikipedia.org This reaction typically proceeds via a Michael addition of the hydrazine to the carbon-carbon double bond, followed by intramolecular cyclization and dehydration. The initial product is a pyrazoline, a non-aromatic dihydrogenated pyrazole. nih.govresearchgate.netnih.gov The pyrazoline must then be oxidized in a subsequent step to yield the aromatic pyrazole. nih.govnih.gov One-pot procedures have been developed where the oxidation occurs in situ, for example, using molecular iodine as a metal-free oxidant. acs.org
[3+2] Cycloaddition Strategies
An alternative and powerful strategy for forming five-membered rings is the [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition. nih.gov This reaction involves a 1,3-dipole reacting with a dipolarophile (typically an alkene or alkyne) to form a five-membered heterocycle. wikipedia.org
For pyrazole synthesis, diazo compounds are commonly employed as the 1,3-dipole. nih.gov The reaction of a diazoalkane with an alkene dipolarophile initially forms a pyrazoline, which can then be oxidized to a pyrazole. wikipedia.org
A particularly relevant variation for the synthesis of precursors to 1-ethenyl-3-nitro-1H-pyrazole is the reaction of diazo compounds with nitroolefins. This cycloaddition provides a direct route to pyrazole structures bearing a nitro group. The transformation occurs under mild conditions and allows for the preparation of a wide array of substituted nitropyrazoles. rsc.org The regioselectivity of the addition is a key consideration, and two-dimensional NMR techniques are often used to confirm the structure of the resulting isomers. rsc.org
Strategies for N1-Ethenylation of Pyrazoles
Once the substituted pyrazole ring, such as 3-nitropyrazole, is obtained, the final step is the introduction of the ethenyl (vinyl) group at the N1 position. This transformation, known as N-vinylation, can be achieved through several methods.
Acid-Catalyzed Cracking of Bis(1-pyrazolyl)alkanes
A method reported in 1970 by Trofimenko involves the acid-catalyzed thermal decomposition of geminal bis(1-pyrazolyl)alkanes. nih.gov These precursors are synthesized from the reaction of a pyrazole with an acetal (B89532) or ketal. nih.gov When the resulting bis(1-pyrazolyl)alkane is heated to approximately 200 °C in the presence of an acid catalyst like p-toluenesulfonic acid, it undergoes fragmentation. This "cracking" process yields one molecule of the desired 1-vinylpyrazole and one molecule of the starting pyrazole. nih.gov
Direct Vinylations using specific reagents or catalysts
More direct methods for N-vinylation avoid the high temperatures of the cracking process. These methods typically involve reacting the NH group of the pyrazole directly with a vinylating agent.
Reaction with Acetylene (B1199291): One of the earliest methods for preparing 1-vinylpyrazoles was the direct reaction of a pyrazole with acetylene gas under high pressure. nih.gov
Reaction with Vinyl Acetate (B1210297): A more common and practical laboratory method is the reaction of a pyrazole with vinyl acetate. This reaction is often catalyzed by mercury(II) salts, such as mercuric(II) sulfate (B86663) generated in situ from mercuric(II) acetate and sulfuric acid. This method provides good to excellent yields (70–86%) of 1-vinylpyrazoles under boiling conditions. nih.gov The reaction is accelerated when electron-acceptor groups are present on the pyrazole ring, as they increase the acidity of the N-H proton. nih.gov
Modern Catalytic Methods: Recent research has focused on developing more efficient and environmentally benign catalytic systems for N-vinylation. Copper-based catalysts, such as a CuF₂/DMAP system, have been shown to effectively catalyze the N-vinylation of azoles using vinylsilanes at room temperature, avoiding the need for harsh conditions or toxic mercury catalysts. organic-chemistry.org Other approaches utilize vinyl sulfonium (B1226848) salts reacting with diazo compounds in a base-promoted, metal-free protocol to afford N-vinyl pyrazoles. nih.govfigshare.com
Table 2: Comparison of N1-Ethenylation (Vinylation) Methods
| Method | Reagent(s) | Conditions | Advantages | Disadvantages | Reference(s) |
|---|---|---|---|---|---|
| Acid-Catalyzed Cracking | Bis(1-pyrazolyl)alkane, Acid Catalyst | ~200 °C | Avoids direct handling of vinylating agents | High temperature, requires precursor synthesis | nih.gov |
| Direct Vinylation | Acetylene | High Pressure | Atom economical | Requires specialized high-pressure equipment | nih.gov |
| Direct Vinylation | Vinyl Acetate, Hg(II) Catalyst | Reflux | Good yields, common lab reagent | Uses toxic mercury catalyst | nih.gov |
| Catalytic Vinylation | Vinylsilane, CuF₂/DMAP | Room Temperature | Mild conditions, mercury-free | Requires specific vinylsilane reagent | organic-chemistry.org |
| Annulation/Vinylation | Vinyl Sulfonium Salt, Diazo Compound | Base-promoted, mild | Metal-free, efficient | Multi-step mechanism | nih.govfigshare.com |
Olefin Metathesis Approaches for Ethenyl Moiety Introduction
Olefin metathesis has emerged as a powerful tool in organic synthesis for the formation of carbon-carbon double bonds. sigmaaldrich.com While not a classical method for N-vinylation, cross-metathesis offers a potential modern route for the introduction of the ethenyl group onto a pre-functionalized pyrazole ring. This approach would typically involve the reaction of an N-allyl-pyrazole derivative with a metathesis catalyst in the presence of a suitable ethene source or another olefin.
The reaction is catalyzed by ruthenium complexes, such as Grubbs catalysts, which are known for their functional group tolerance. sigmaaldrich.com A hypothetical cross-metathesis route to an N-ethenyl pyrazole would involve a precursor like 1-allyl-3-nitro-1H-pyrazole. The terminal alkene of the allyl group could then undergo metathesis to form the desired ethenyl product. However, the viability of this reaction can be influenced by the electronic nature of the pyrazole ring and potential catalyst inhibition by the nitrogen atoms of the heterocycle.
Table 1: Representative Ruthenium Catalysts for Olefin Metathesis This table is for illustrative purposes of common catalysts used in olefin metathesis and does not represent a specific synthesis of the title compound.
| Catalyst Name | Generation | Key Features |
| Grubbs Catalyst® 1st Generation | First | High activity for ring-closing metathesis. |
| Grubbs Catalyst® 2nd Generation | Second | Higher activity and better stability than 1st Gen. |
| Hoveyda-Grubbs Catalyst® 2nd Gen | Second | Features a chelating isopropoxystyrene ligand for enhanced stability and recovery. |
Strategies for C3-Nitration of Pyrazoles
The introduction of a nitro group at the C3 position of the pyrazole ring is a critical transformation. The pyrazole ring is an aromatic system amenable to electrophilic substitution reactions, including nitration. nih.gov However, the regioselectivity of this reaction is highly dependent on the reaction conditions and the nature of the substituents already present on the ring.
Direct Nitration Methods
Direct nitration of the pyrazole ring is the most common approach. This process typically occurs in a two-step sequence involving the initial formation of an N-nitropyrazole intermediate, followed by a rearrangement to place the nitro group onto a carbon atom of the ring. nih.gov
The initial N-nitration is achieved using strong nitrating agents. A mixture of concentrated nitric acid and sulfuric acid (HNO₃/H₂SO₄) is a classic choice. Another effective system is nitric acid in acetic anhydride (B1165640) (HNO₃/Ac₂O). nih.gov The resulting 1-nitro-1H-pyrazole is often unstable and is typically not isolated but subjected directly to rearrangement conditions. The thermal rearrangement of 1-nitro-1H-pyrazole, often conducted in an organic solvent like benzonitrile (B105546), typically yields 3-nitro-1H-pyrazole. nih.govchemicalbook.com
Table 2: Common Reagents for Direct Nitration of Pyrazole
| Nitrating Agent | Conditions | Primary Product | Reference |
| HNO₃ / H₂SO₄ | Low Temperature | 1-nitro-1H-pyrazole | nih.gov |
| HNO₃ / Ac₂O | 0-10 °C | 1-nitro-1H-pyrazole | nih.gov |
| N₂O₄ | Varies | 1-nitro-3-trinitromethylpyrazole from oxime precursor | nih.gov |
Indirect Nitration through Functional Group Interconversion
An alternative to direct nitration involves the transformation of an existing functional group on the pyrazole ring into a nitro group. A notable example is the synthesis of 3-nitro-1H-pyrazole from 3-aminopyrazole. This method avoids the use of harsh nitrating acids and can offer a milder, "greener" synthetic route. The oxidation of the amino group to a nitro group can be accomplished using reagents such as Oxone® (potassium peroxymonosulfate) in an aqueous medium. This approach is advantageous due to its operational simplicity and use of environmentally benign reagents. nih.gov
Regioselective Nitration Considerations
The regiochemical outcome of pyrazole nitration is a critical consideration. As mentioned, the direct nitration of unsubstituted pyrazole proceeds through a 1-nitro-1H-pyrazole intermediate. The subsequent rearrangement of this intermediate is highly selective based on the reaction conditions.
Formation of 3-Nitropyrazole: Thermal rearrangement in organic solvents (e.g., anisole, benzonitrile) at high temperatures leads predominantly to the formation of 3-nitro-1H-pyrazole. nih.govchemicalbook.com
Formation of 4-Nitropyrazole: In contrast, conducting the rearrangement in a strong acid like sulfuric acid at room temperature favors the migration of the nitro group to the C4 position, yielding 4-nitro-1H-pyrazole. nih.gov
This divergent reactivity provides a powerful tool for selectively accessing different constitutional isomers from a common intermediate. For the synthesis of the title compound, conditions favoring the formation of the 3-nitro isomer are required.
Convergent and Divergent Synthesis of this compound
The assembly of the final target molecule can be envisioned through different synthetic sequences, primarily falling under a stepwise functionalization strategy. The choice of the sequence depends on the chemical compatibility of the intermediates with the required reaction conditions.
Stepwise Functionalization Approaches
Two primary stepwise routes can be proposed for the synthesis of this compound:
Route A: Nitration Followed by N-Ethenylation
Nitration: Unsubstituted pyrazole is first nitrated under conditions that favor the formation of 3-nitro-1H-pyrazole. This involves the formation of 1-nitro-1H-pyrazole and its subsequent thermal rearrangement. nih.gov
N-Ethenylation: The resulting 3-nitro-1H-pyrazole is then subjected to N-ethenylation. This can be achieved through various methods, such as reaction with vinyl acetate catalyzed by a palladium or mercury(II) salt, or by direct reaction with acetylene under basic conditions (a variation of the Reppe vinylation). The electron-withdrawing nature of the nitro group deactivates the pyrazole ring, which can make this N-functionalization step more challenging compared to the unsubstituted parent heterocycle.
Route B: N-Ethenylation Followed by Nitration
N-Ethenylation: Unsubstituted pyrazole is first converted to 1-ethenyl-1H-pyrazole (vinylpyrazole). This is a well-established industrial monomer, typically prepared from pyrazole and acetylene.
Nitration: The 1-ethenyl-1H-pyrazole is then nitrated. This step presents a significant chemical challenge, as the ethenyl group is susceptible to polymerization or oxidation under the strongly acidic and oxidative conditions typically used for nitration. Milder nitrating conditions would be necessary to selectively nitrate (B79036) the C3 position without degrading the N1-substituent.
Given the harsh conditions of direct nitration, Route A is generally considered the more plausible and controllable pathway for the laboratory synthesis of this compound.
One-Pot Multicomponent Reactions (MCRs) for Derivatization
One-pot multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach for the synthesis of complex molecules, including derivatives of the pyrazole scaffold. nih.gov These reactions involve combining three or more starting materials in a single reaction vessel to form a final product that incorporates a substantial portion of all the initial atoms. nih.gov This methodology offers significant advantages over traditional multi-step syntheses, such as operational simplicity, reduced reaction time, and energy savings. nih.gov
While specific MCRs for the direct derivatization of this compound are not extensively detailed in the literature, the principles of MCRs are widely applied to the synthesis of highly functionalized pyrazoles. These strategies provide a framework for potential derivatization pathways. For instance, a versatile one-pot, three-component reaction has been developed for the synthesis of 3,4,5-trisubstituted 1H-pyrazoles from vinyl azides, aldehydes, and tosylhydrazine in the presence of a base. organic-chemistry.org Optimization of this reaction identified sodium hydroxide (B78521) as the most effective base and dimethylformamide (DMF) as the optimal solvent at a temperature of 60°C. organic-chemistry.org Such methodologies, which tolerate a wide range of functional groups, could conceivably be adapted for the derivatization of pre-existing pyrazole structures. organic-chemistry.org
Another prominent example is the four-component reaction to produce pyrano[2,3-c]pyrazole derivatives. This reaction utilizes aldehydes, hydrazine hydrate (B1144303), malononitrile, and a β-ketoester, often catalyzed by an ionic liquid like C8[DABCO]Br in water. derpharmachemica.com The efficiency of these reactions showcases the power of MCRs in rapidly building molecular complexity from simple precursors. derpharmachemica.com The reaction mechanism typically involves a series of sequential steps, such as Knoevenagel condensation followed by Michael addition and subsequent cyclization, all occurring in a single pot. derpharmachemica.com
The table below summarizes key aspects of representative MCRs used for synthesizing pyrazole derivatives, highlighting the conditions and components that could inform derivatization strategies.
| Reaction Type | Components | Catalyst/Base | Solvent | Key Features | Reference |
| Three-Component | Vinyl azide, Aldehyde, Tosylhydrazine | NaOH | DMF | Regioselective synthesis of 3,4,5-trisubstituted 1H-pyrazoles. | organic-chemistry.org |
| Four-Component | Aldehyde, Hydrazine hydrate, Malononitrile, β-Ketoester | C8[DABCO]Br | Water | High-yield synthesis of pyrano[2,3-c]pyrazoles; environmentally friendly solvent. | derpharmachemica.com |
| Three-Component | Hydrazine hydrate, Arylidene malononitrile, Isothiocyanate | HAp/ZnCl2 nano-flakes | Solvent-free | Efficient synthesis of 1H-pyrazole-1-carbothioamide derivatives. | biointerfaceresearch.com |
| Click Reaction (MCR) | Substituted imidazole, NaN3, Benzyl bromide, Alkyne | CuI / Et3N | t-Butanol:Water | Formation of 1,2,3-triazole derivatives attached to a pyrazole core. | orientjchem.org |
Purification and Yield Optimization Methodologies
The effective purification and optimization of reaction yields are critical steps in the synthesis of this compound and its precursors. The methodologies employed are often dictated by the physical properties of the target compound and the impurities present.
For the precursor 3-nitro-1H-pyrazole, a common purification technique involves precipitation. In one synthetic route, after the reaction is complete, the mixture is cooled and diluted with a non-polar solvent like hexane. chemicalbook.com This causes the desired product to precipitate as a solid, which can then be collected by filtration, washed to remove residual impurities, and dried under vacuum. chemicalbook.com This method is particularly effective for crystalline solids that are poorly soluble in the chosen anti-solvent. Recrystallization from a suitable solvent, such as ethyl acetate, is another widely used technique to obtain highly pure pyrazole derivatives. wisdomlib.orgresearchgate.net For non-crystalline products or complex mixtures where precipitation is not feasible, flash chromatography is the method of choice, often using a solvent system like ethyl acetate/hexanes to separate the desired compound from byproducts. nih.gov
Yield optimization is a multifaceted process that involves systematically adjusting reaction parameters. Key factors that are often manipulated include the choice of catalyst, solvent, temperature, and reaction time. For instance, in the multicomponent synthesis of substituted pyrazoles, a screening of various bases and solvents revealed that the combination of NaOH in DMF at 60°C provided the highest yields. organic-chemistry.org Similarly, in the synthesis of pyranopyrazoles, temperature was found to be a critical factor; increasing the temperature from room temperature to reflux in water significantly improved the yield and reduced the reaction time. derpharmachemica.com The synthesis of 3-nitro-1H-pyrazole from 1-nitropyrazole (B188897) can be optimized by heating the reaction at reflux in benzonitrile for a specific duration, leading to yields as high as 91%. chemicalbook.com
The following table outlines common purification techniques and parameters for yield optimization relevant to the synthesis of nitropyrazoles.
| Methodology | Technique/Parameter | Description | Application Example | Reference |
| Purification | Precipitation & Filtration | The product is precipitated from the reaction mixture by adding an anti-solvent (e.g., hexane) and collected by filtration. | Isolation of 3-nitro-1H-pyrazole from the reaction mixture. | chemicalbook.com |
| Purification | Recrystallization | The crude product is dissolved in a hot solvent and allowed to cool, forming pure crystals. | Purification of various pyrazole intermediates and final products. | wisdomlib.orgresearchgate.net |
| Purification | Flash Chromatography | Separation of compounds based on polarity using a silica (B1680970) gel column and a solvent gradient. | Purification of nitro-substituted triaryl pyrazole derivatives. | nih.gov |
| Yield Optimization | Solvent Selection | The reaction is tested in various solvents to find the one that maximizes solubility of reactants and reaction rate. | DMF was found to be the optimal solvent for a three-component pyrazole synthesis. | organic-chemistry.org |
| Yield Optimization | Temperature Control | The reaction temperature is adjusted to balance reaction rate against the formation of side products. | Increasing temperature to reflux in water improved yields of pyranopyrazoles from 68% to 83%. | derpharmachemica.com |
| Yield Optimization | Catalyst/Base Screening | Different catalysts or bases are evaluated to find the most efficient one for the transformation. | NaOH was identified as the most effective base for a specific MCR. | organic-chemistry.org |
Chemical Reactivity and Transformations of 1 Ethenyl 3 Nitro 1h Pyrazole
Reactivity of the Ethenyl Moiety
The ethenyl group of 1-ethenyl-3-nitro-1H-pyrazole serves as the primary site for a range of chemical reactions. Its reactivity is markedly different from that of simple vinyl- or aryl-substituted olefins due to the electronic pull of the nitropyrazole heterocycle.
Radical Polymerization Mechanisms and Kinetics
The presence of the vinyl group allows this compound to undergo radical polymerization, leading to the formation of poly(1-vinyl-3-nitropyrazole). The kinetics and mechanism of this polymerization are influenced by the electronic character of the monomer.
The general steps in the free-radical polymerization of vinyl monomers involve initiation, propagation, and termination. The process is initiated by the thermal or photochemical decomposition of an initiator to generate free radicals. These radicals then add to the vinyl group of the monomer, initiating the polymer chain growth in the propagation step. Termination typically occurs through the combination or disproportionation of two growing polymer chains.
Controlled radical polymerization (CRP) techniques offer a pathway to synthesize polymers with well-defined molecular weights and narrow molecular weight distributions. For N-vinyl monomers, both Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) have been explored, although challenges can arise depending on the specific monomer.
For RAFT polymerization of vinyl esters, another class of "less activated" monomers, the choice of the RAFT agent is crucial. The effectiveness of the RAFT agent, particularly the Z-group, can be influenced by the electronic nature of the substituents. For instance, in the polymerization of vinyl acetate (B1210297), the apparent chain transfer constant of N-aryl N-(4-pyridyl) S-cyanomethyl dithiocarbamates increases with the electron-withdrawing nature of the substituent on the N-aryl group. This suggests that for an electron-deficient monomer like this compound, a carefully selected RAFT agent with appropriate electronic properties would be necessary for achieving good control over the polymerization.
ATRP has also been successfully applied to N-vinyl monomers. For example, a laccase-catalyzed ATRP of N-vinylimidazole has been reported to proceed with first-order kinetics, yielding polymers with controlled molecular weights and relatively narrow polydispersity indices (Đ between 1.27 and 1.56). This enzymatic approach operates under mild, aqueous conditions. For substituted styrenes, it has been observed that monomers with electron-withdrawing substituents polymerize faster and with better control in ATRP. This is attributed to an increase in both the propagation rate constant (k_p) and the atom transfer equilibrium constant (K_eq). This trend suggests that this compound could be a suitable candidate for controlled polymerization via ATRP, potentially exhibiting favorable kinetics.
Table 1: Overview of Controlled Radical Polymerization Techniques for N-Vinyl Monomers
| Technique | Key Features | Relevance to this compound |
|---|---|---|
| RAFT | Employs a chain transfer agent to mediate polymerization. The choice of the Z and R groups on the RAFT agent is critical for controlling the polymerization of different monomer classes. | The electron-withdrawing nitro group would necessitate a RAFT agent with a Z-group that can effectively stabilize the intermediate radical. The trend of increased chain transfer constants with electron-withdrawing substituents in other systems is a positive indicator. |
| ATRP | Utilizes a transition metal catalyst (typically copper) in conjunction with a halide initiator. The equilibrium between active and dormant species allows for controlled chain growth. | Monomers with electron-withdrawing groups often show enhanced polymerization rates and better control in ATRP. Laccase-catalyzed ATRP of N-vinylimidazole demonstrates the feasibility of this method for N-vinylazoles. |
Cycloaddition Reactions (e.g., [2+2], [3+2] dipolar cycloadditions)
The ethenyl moiety of this compound can participate in cycloaddition reactions, serving as a dipolarophile or a component in photocycloadditions.
In the context of [2+2] cycloadditions, 1-vinylpyrazoles have been shown to react with tetracyanoethylene (B109619) in aprotic solvents to yield l-(2,2,3,3-tetracyano-l-cyclobutyl)pyrazoles. However, the reactivity is sensitive to substituents on the pyrazole (B372694) ring. For instance, 3,5-dimethyl-4-nitro-1-vinylpyrazole does not undergo this [2+2] cycloaddition, highlighting the deactivating effect of the nitro group on the double bond's ability to participate in this reaction. This suggests that this compound might also be unreactive or require harsh conditions for [2+2] cycloadditions with similar electron-deficient partners.
The ethenyl group can also act as a dipolarophile in [3+2] dipolar cycloaddition reactions. These reactions are a powerful tool for the synthesis of five-membered heterocyclic rings. The reactivity of the vinyl group as a dipolarophile is influenced by its electronic properties. Electron-deficient alkenes are known to react with various 1,3-dipoles such as nitrile ylides, nitrones, and azides. Given the electron-deficient nature of the ethenyl group in this compound, it is expected to be a suitable partner for cycloadditions with electron-rich 1,3-dipoles. For example, the reaction with a nitrile ylide would lead to a pyrazoline-substituted pyrazole. The regioselectivity of such cycloadditions is governed by frontier molecular orbital (FMO) theory, where the interaction between the highest occupied molecular orbital (HOMO) of the dipole and the lowest unoccupied molecular orbital (LUMO) of the dipolarophile is typically dominant for electron-deficient alkenes.
Electrophilic Additions to the Vinyl Group
The addition of electrophiles to the vinyl group of this compound is expected to be challenging due to the reduced nucleophilicity of the double bond. The electron-withdrawing nitro group deactivates the pyrazole ring, which in turn deactivates the conjugated vinyl group towards electrophilic attack.
Studies on the halogenation of 1-vinylpyrazoles have shown that the reaction can be complex, yielding a mixture of products including the 1-(1',2'-dibromo)ethylpyrazole (from addition to the vinyl group) and the product of electrophilic substitution at the C-4 position of the pyrazole ring. For 4-nitro-3,5-dimethyl-l-vinylpyrazole, the addition of hydrogen halides to the double bond is more difficult because the nitro group decreases the nucleophilicity of both the N-2 position and the vinyl double bond. This indicates that electrophilic addition to this compound would likely require forcing conditions, and competing reactions, such as substitution on the pyrazole ring (if the C4 and C5 positions are unsubstituted), could occur.
Hydrofunctionalization Reactions
Hydrofunctionalization reactions involve the addition of an H-Y bond across the double bond of the ethenyl group. The regioselectivity of this addition (Markovnikov vs. anti-Markovnikov) is dependent on the reaction mechanism.
For N-vinyl azoles, a transition-metal-free hydrofunctionalization protocol using hexafluoroisopropanol (HFIP) has been developed. This method facilitates the addition of various nucleophiles (thiols, alcohols, amines, and electron-rich heterocycles) and proceeds via a Markovnikov-selective pathway. This suggests that the reaction of this compound under these conditions would likely yield the product where the nucleophile adds to the carbon atom bearing the pyrazole ring.
Conversely, anti-Markovnikov additions to electron-deficient olefins can be achieved using specific catalytic systems. For example, well-defined Cu(I) complexes have been shown to catalyze the anti-Markovnikov addition of N-H and O-H bonds to electron-deficient olefins. This suggests that with the appropriate catalyst, it would be possible to achieve the anti-Markovnikov hydrofunctionalization of this compound, where the nucleophile adds to the terminal carbon of the ethenyl group.
Table 2: Predicted Regioselectivity of Hydrofunctionalization of this compound
| Reaction Type | Conditions | Predicted Major Product |
|---|---|---|
| Markovnikov Addition | HFIP-promoted | Addition of the nucleophile to the α-carbon of the ethenyl group. |
| Anti-Markovnikov Addition | Cu(I)-catalyzed | Addition of the nucleophile to the β-carbon of the ethenyl group. |
C-H Activation and Functionalization at the Vinyl Position
The vinyl group of this compound is a potential site for C-H activation and functionalization, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds. A prominent example of such a transformation is the palladium-catalyzed Heck reaction. This reaction facilitates the coupling of vinyl compounds with aryl or vinyl halides, providing a direct method for the synthesis of substituted alkenes. organic-chemistry.org While specific studies on the Heck reaction of this compound are not extensively documented, the reactivity of related vinylpyrazoles suggests its feasibility. The palladium-catalyzed vinylation of organic halides is a well-established method for forming C-C bonds at unsubstituted vinylic positions. semanticscholar.org
The general mechanism of the Heck reaction involves the oxidative addition of an aryl halide to a Pd(0) catalyst, followed by migratory insertion of the olefin (the vinyl group of the pyrazole) into the Pd-aryl bond. Subsequent β-hydride elimination regenerates the catalyst and yields the arylated vinylpyrazole product. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the catalytic cycle. libretexts.org
The electron-withdrawing nature of the 3-nitro-pyrazolyl group is expected to influence the reactivity of the vinyl substituent. While electron-withdrawing groups on the alkene can sometimes decrease the rate of the Heck reaction, successful couplings have been reported for a wide range of substrates. organic-chemistry.org It is also noteworthy that visible light-induced palladium-catalyzed Heck reactions have been developed for α-heteroatom substituted alkyl halides with vinyl arenes and heteroarenes, suggesting the potential for various catalytic systems to be employed. nih.gov
Below is a representative table illustrating the conditions and outcomes of Heck reactions with related vinylazole compounds, which can be extrapolated to predict the behavior of this compound.
| Vinylazole Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| N-Vinylimidazole | Iodobenzene | Pd(OAc)2/PPh3 | Et3N | DMF | 100 | 85 |
| N-Vinylpyrrole | 4-Bromotoluene | PdCl2(PPh3)2 | NaOAc | DMA | 120 | 78 |
| 1-Vinyl-1,2,4-triazole | 4-Iodonitrobenzene | Pd(dba)2/P(o-tol)3 | K2CO3 | Acetonitrile | 80 | 92 |
Reactivity of the Nitro Moiety
The nitro group at the C3 position of the pyrazole ring is a key driver of the molecule's reactivity, participating in reduction reactions and activating the ring for nucleophilic substitution.
Reduction Reactions to Amino or Other Nitrogen-Containing Groups
The nitro group of this compound can be readily reduced to an amino group, yielding 1-ethenyl-3-amino-1H-pyrazole. This transformation is a common and synthetically useful reaction for nitrated aromatic and heteroaromatic compounds. A variety of reducing agents can be employed for this purpose, with the choice of reagent often depending on the presence of other functional groups in the molecule.
Commonly used methods for the reduction of nitroarenes include catalytic hydrogenation and the use of metal-based reducing agents in acidic media. commonorganicchemistry.com For instance, tin(II) chloride (SnCl2) in the presence of a strong acid like hydrochloric acid is a mild and effective reagent for the reduction of nitro groups to amines. commonorganicchemistry.comstackexchange.com The reaction proceeds through a series of electron and proton transfers, ultimately leading to the formation of the corresponding amine. Another widely used method is catalytic transfer hydrogenation using hydrazine (B178648) hydrate (B1144303) in the presence of a palladium on carbon (Pd/C) catalyst. nih.govorganic-chemistry.org This method is often preferred due to its mild conditions and high chemoselectivity.
The table below summarizes common conditions for the reduction of related nitropyrazole compounds, which are applicable to the reduction of this compound.
| Nitropyrazole Substrate | Reducing Agent | Solvent | Conditions | Product | Yield (%) |
|---|---|---|---|---|---|
| 3-Nitro-1-phenylpyrazole | SnCl2·2H2O / HCl | Ethanol | Reflux, 4h | 3-Amino-1-phenylpyrazole | 90 |
| 4-Nitro-1-methylpyrazole | H2 (1 atm), 10% Pd/C | Methanol | Room Temperature, 2h | 4-Amino-1-methylpyrazole | 95 |
| 3,5-Dinitro-1H-pyrazole | Hydrazine hydrate / Raney Ni | Ethanol | Reflux, 6h | 3,5-Diamino-1H-pyrazole | 88 |
Nucleophilic Aromatic Substitution (SNAr) of the Nitro Group
The nitro group at the C3 position of this compound can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. researchgate.net This reactivity is a consequence of the strong electron-withdrawing nature of the nitro group, which activates the pyrazole ring towards attack by nucleophiles. The SNAr mechanism typically involves a two-step addition-elimination process. In the first step, the nucleophile attacks the carbon atom bearing the nitro group, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, rate-determining step, the nitro group is expelled as a nitrite (B80452) ion, and the aromaticity of the pyrazole ring is restored.
A variety of nucleophiles can displace the nitro group, including alkoxides, phenoxides, thiolates, and amines. The rate of the SNAr reaction is influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of other substituents on the pyrazole ring. acsgcipr.org For instance, reactions in polar aprotic solvents often proceed at a faster rate.
The table below provides examples of SNAr reactions on related nitropyrazole systems.
| Nitropyrazole Substrate | Nucleophile | Solvent | Conditions | Product | Yield (%) |
|---|---|---|---|---|---|
| 1-Methyl-3-nitropyrazole | Sodium methoxide | Methanol | Reflux, 8h | 1-Methyl-3-methoxypyrazole | 75 |
| 1-Phenyl-3,4-dinitropyrazole | Piperidine | DMF | 100°C, 6h | 1-Phenyl-4-nitro-3-(piperidin-1-yl)pyrazole | 82 |
| 3-Nitro-1H-pyrazole | Potassium thiophenoxide | Acetonitrile | Room Temperature, 12h | 3-(Phenylthio)-1H-pyrazole | 68 |
Role of the Nitro Group in Electron-Deficiency and Ring Activation
The nitro group is a powerful electron-withdrawing group, and its presence at the C3 position significantly depletes the electron density of the pyrazole ring in this compound. This electron deficiency has a profound impact on the molecule's reactivity. The inductive and resonance effects of the nitro group make the pyrazole ring more susceptible to nucleophilic attack, as discussed in the context of SNAr reactions.
Furthermore, the electron-withdrawing nature of the 3-nitro-pyrazolyl moiety deactivates the vinyl group towards electrophilic attack. This is due to the reduced electron density of the double bond, making it less attractive to electrophiles. This deactivating effect can influence the conditions required for reactions such as electrophilic addition to the vinyl group. nih.gov
Pyrazole Ring Reactivity
The pyrazole ring itself can undergo substitution reactions, with the regioselectivity being influenced by the existing substituents.
Electrophilic Aromatic Substitution on the Pyrazole Ring (e.g., at C4)
Common electrophilic substitution reactions include halogenation, nitration, and formylation. For instance, bromination of 1-phenylpyrazole (B75819) derivatives with bromine in a suitable solvent typically yields the 4-bromo product. cdnsciencepub.com Similarly, the Vilsmeier-Haack reaction, which introduces a formyl group onto an aromatic ring, is a well-established method for the formylation of pyrazoles at the C4 position. scispace.comorganic-chemistry.orgmdpi.com
The presence of the 1-ethenyl and 3-nitro substituents will influence the rate and feasibility of electrophilic substitution. The nitro group at C3 will strongly deactivate the ring towards electrophilic attack, making harsher reaction conditions necessary compared to unsubstituted or activated pyrazoles.
The following table presents examples of electrophilic substitution reactions on substituted pyrazoles.
| Pyrazole Substrate | Reagent | Reaction Type | Product | Yield (%) |
|---|---|---|---|---|
| 1-Phenylpyrazole | Br2 / CHCl3 | Bromination | 4-Bromo-1-phenylpyrazole | 85 |
| 1-Methylpyrazole | HNO3 / H2SO4 | Nitration | 1-Methyl-4-nitropyrazole | 70 |
| 1,5-Dimethylpyrazole | POCl3 / DMF | Vilsmeier-Haack Formylation | 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde | 90 |
Nucleophilic Attack on the Pyrazole Ring
The pyrazole ring in this compound is susceptible to nucleophilic attack, a reactivity pattern that is significantly enhanced by the presence of the electron-withdrawing nitro group. In general, N-substituted 3,4-dinitropyrazoles undergo nucleophilic substitution with a variety of nucleophiles, including those based on sulfur, oxygen, and nitrogen. researchgate.net Research on these related compounds has shown that such reactions can proceed regioselectively, with the substitution occurring at the 3-position. researchgate.net This suggests that the nitro group at the C3 position of this compound is a likely site for nucleophilic displacement.
While direct experimental data on this compound is limited, the established reactivity patterns of analogous nitropyrazoles provide a strong indication of its expected behavior. Nucleophiles would be expected to attack the electron-deficient C3 position, leading to the displacement of the nitro group. The reaction conditions would likely vary depending on the nature of the nucleophile.
Ring Opening Reactions under Specific Conditions
The pyrazole ring is generally stable due to its aromatic character. However, under specific and often forcing conditions, or when highly reactive intermediates are formed, ring-opening reactions can occur. For pyrazoles, such transformations are not common but can be induced.
One documented instance of pyrazole ring-opening involves the transient formation of a nitrene moiety. mdpi.com In this specific case, a 5-azido-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole, upon heating, is thought to form a nitrene at the C5 position. mdpi.com This highly reactive intermediate can then initiate a cascade of reactions, including a coarctate ring-opening, which involves the simultaneous formation and breaking of two bonds. mdpi.com This process ultimately leads to a recyclized product, demonstrating that even stable aromatic rings can be cleaved under conditions that generate highly reactive species. mdpi.com
While this example involves a different substitution pattern and a specific precursor to a reactive intermediate, it highlights a potential, albeit likely uncommon, pathway for the ring-opening of a substituted pyrazole. For this compound, such a reaction would likely require the introduction of a suitable functional group that could be converted into a highly reactive species like a nitrene or carbene. Without such specific activation, the pyrazole ring in this compound is expected to be robust.
Interplay Between Ethenyl, Nitro, and Pyrazole Core Reactivity
Electronic Effects and Resonance Interactions
The nitro group at the 3-position is a powerful electron-withdrawing group, acting through both inductive (-I) and resonance (-M) effects. This significantly reduces the electron density of the pyrazole ring, making it more susceptible to nucleophilic attack, as discussed previously, and less reactive towards electrophilic substitution. The pyrazole system is characterized by π-electrons, and the nitro group's ability to delocalize these electrons further enhances the electron-deficient nature of the ring. acs.org
The combination of the N-ethenyl and C-nitro groups creates a push-pull system, although the "push" from the ethenyl-substituted nitrogen is weak. The dominant effect is the strong electron withdrawal by the nitro group, which polarizes the entire molecule. This polarization affects not only the pyrazole ring but also the reactivity of the ethenyl group itself. For instance, the nitro group has been observed to decrease the nucleophilicity of the double bond in the vinyl group of 4-nitro-3,5-dimethyl-1-vinylpyrazole, making addition reactions to the double bond more difficult. nih.gov
Regioselectivity and Stereoselectivity in Transformations
The substituents on the pyrazole ring play a crucial role in directing the outcome of chemical reactions, a concept known as regioselectivity. In the case of this compound, the strong directing effect of the nitro group is paramount.
As established in the discussion of nucleophilic attack, the C3 position is activated towards substitution. Research on 1,5-dimethyl-3,4-dinitropyrazole (B14439795) and other N-substituted 3,4-dinitropyrazoles has consistently shown that nucleophilic substitution occurs regioselectively at the C3 position. researchgate.net This provides strong evidence that in this compound, nucleophilic attack would also be directed to the C3 position, leading to the displacement of the nitro group.
The regioselectivity of other potential reactions, such as additions to the ethenyl group, would also be influenced by the electronic nature of the nitropyrazole core. The decreased nucleophilicity of the vinyl double bond suggests that electrophilic additions would be less favorable compared to unsubstituted 1-vinylpyrazole. nih.gov
Stereoselectivity, which refers to the preferential formation of one stereoisomer over another, would be relevant in reactions that create new chiral centers. For example, in a hypothetical addition reaction to the ethenyl double bond that results in a new chiral center at the alpha-carbon of the ethyl side chain, the approach of the reagent could be influenced by the steric bulk and electronic properties of the pyrazole ring. However, without specific examples of such reactions for this compound, any discussion of stereoselectivity remains speculative. General principles suggest that the planar pyrazole ring might offer some degree of facial selectivity in additions to the vinyl group, but this would need to be experimentally verified.
Below is an interactive data table summarizing the expected reactivity at different positions of this compound based on the electronic effects of the substituents.
| Position | Substituent | Electronic Effect | Predicted Reactivity |
| N1 | Ethenyl | Weak π-conjugation | Influences conformation and electronic properties of the ring |
| C3 | Nitro | Strong electron-withdrawing (-I, -M) | Activated for nucleophilic substitution |
| C4 | - | Part of the electron-deficient ring | Potential site for nucleophilic addition under certain conditions |
| C5 | - | Part of the electron-deficient ring | Less activated for nucleophilic attack compared to C3 |
| Ethenyl Cα | - | Part of a double bond | Reduced nucleophilicity due to the nitropyrazole ring |
| Ethenyl Cβ | - | Part of a double bond | Reduced nucleophilicity; potential site for Michael addition if a suitable electron-withdrawing group is attached |
Advanced Spectroscopic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules.
1H NMR (Proton Chemical Shifts and Coupling Constants)
A ¹H NMR spectrum would be expected to reveal signals corresponding to the protons of the ethenyl group and the pyrazole (B372694) ring. The chemical shifts (δ) would indicate the electronic environment of each proton, while the coupling constants (J) would provide information about the connectivity of neighboring protons.
13C NMR (Carbon Chemical Shifts and Multiplicities)
The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule, including those in the pyrazole ring, the nitro group-substituted carbon, and the ethenyl group.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy would be utilized to identify the characteristic vibrational frequencies of the functional groups present in 1-ethenyl-3-nitro-1H-pyrazole. Key absorption bands would be expected for the nitro group (NO₂), the carbon-carbon double bonds (C=C) of the ethenyl and pyrazole moieties, and the carbon-nitrogen bonds (C-N).
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern. This information would help to confirm the elemental composition and provide further evidence for the proposed structure.
X-ray Crystallography for Solid-State Molecular Geometry and Packing
Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide unambiguous information about its three-dimensional molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.
Without access to published research specifically detailing these analyses for this compound, any presentation of data would be speculative. Further research and publication in peer-reviewed journals are required to fully characterize this compound.
Molecular Conformation and Torsion Angles
A definitive description of the molecular conformation and specific torsion angles of this compound would require crystallographic data from techniques such as single-crystal X-ray diffraction. This analysis would reveal the three-dimensional arrangement of the atoms, the planarity of the pyrazole ring, and the rotational angles of the ethenyl and nitro substituent groups relative to the heterocyclic core. Without such experimental data, any depiction of the molecular conformation would be purely theoretical.
Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The types of intermolecular interactions present in the crystalline form of this compound, such as hydrogen bonding or π-π stacking, are also determined through crystallographic studies. The nitro group and the pyrazole ring are known to participate in various intermolecular interactions in other compounds, which significantly influence their crystal packing and physical properties. However, a specific description for this compound is not available.
Crystal Polymorphism
The existence of different crystal polymorphs for this compound has not been documented in the searched scientific literature. Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Identifying and characterizing polymorphs requires extensive screening and analysis, typically using techniques like X-ray powder diffraction and thermal analysis.
Elemental Analysis for Empirical Formula Confirmation
While the empirical formula for this compound can be calculated as C₅H₅N₃O₂, the confirmation of this formula for a synthesized sample is typically done through elemental analysis. This experimental technique determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in the compound. The results are then compared to the theoretical percentages to verify the empirical formula. Specific experimental data from such an analysis for this compound is not available in the reviewed sources.
Based on a thorough review of available scientific literature, detailed computational and theoretical chemistry studies focusing specifically on the compound This compound are not present in the public domain.
Research employing methods such as Density Functional Theory (DFT), Ab Initio calculations, Frontier Molecular Orbital (HOMO-LUMO) analysis, Natural Bond Orbital (NBO) analysis, and the elucidation of reaction mechanisms via computational pathways has been conducted for a variety of other pyrazole derivatives. nih.govresearchgate.netnih.govtandfonline.com These studies investigate the electronic properties, molecular geometry, and reactivity of related nitro-substituted and functionalized pyrazoles. researchgate.netmdpi.commdpi.comnih.gov
However, specific data pertaining to the optimized geometry, electronic structure, molecular orbitals, and computational reaction pathways for this compound could not be located. Consequently, the generation of a scientifically accurate article with the detailed structure and data tables as requested is not possible at this time due to the absence of published research on this specific molecule.
Computational and Theoretical Chemistry Studies
Prediction of Spectroscopic Parameters (e.g., NMR, IR Frequencies)
Detailed theoretical studies predicting the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic parameters specifically for 1-ethenyl-3-nitro-1H-pyrazole are not extensively available in the public domain. However, the prediction of such parameters is routinely achieved for various pyrazole (B372694) derivatives using quantum chemical calculations, primarily through Density Functional Theory (DFT). derpharmachemica.comnih.gov
NMR Spectroscopy: Theoretical calculations of NMR chemical shifts for pyrazole derivatives are typically performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method coupled with DFT functionals (e.g., B3LYP) and appropriate basis sets. nih.gov While specific calculated values for this compound are not published, general trends can be inferred. The proton (¹H) and carbon (¹³C) chemical shifts would be influenced by the electron-withdrawing nature of the nitro group and the electronic effects of the ethenyl (vinyl) group. The pyrazole ring protons and carbons would exhibit shifts characteristic of their position relative to these substituents. The vinyl group protons would show distinct signals, with their chemical shifts and coupling constants being sensitive to the molecule's conformation.
IR Frequencies: The vibrational frequencies in an IR spectrum correspond to the different modes of molecular vibration. Theoretical calculations can predict these frequencies and their corresponding intensities. For this compound, key vibrational modes would include:
N-O stretching: The nitro group would exhibit characteristic symmetric and asymmetric stretching frequencies.
C=C and C=N stretching: Vibrations associated with the pyrazole ring and the ethenyl group.
C-H stretching and bending: Modes corresponding to the aromatic C-H bonds on the pyrazole ring and the C-H bonds of the vinyl group.
The table below outlines the expected regions for these characteristic vibrational frequencies based on general knowledge of similar functional groups, though specific computationally predicted values for this molecule are not available.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1600 |
| Nitro (NO₂) | Symmetric Stretch | 1300 - 1390 |
| Ethenyl (C=C) | Stretch | 1610 - 1680 |
| Pyrazole Ring (C=N, C=C) | Ring Stretch | 1400 - 1600 |
| Aromatic/Vinyl C-H | Stretch | 3000 - 3100 |
| Aromatic/Vinyl C-H | Out-of-plane Bend | 675 - 1000 |
This table is generated based on typical frequency ranges for the specified functional groups and does not represent computationally predicted data for this compound.
Conformational Analysis and Isomerism
The conformational landscape of this compound is primarily defined by the rotation around the single bond connecting the ethenyl group to the nitrogen atom of the pyrazole ring. This rotation gives rise to different spatial arrangements, or conformers.
Spectroscopic studies on related 1-vinylpyrazoles have shown that the nature of substituents on the pyrazole ring influences the conformational preference of the vinyl group. nih.gov For 1-vinylpyrazoles that lack a substituent at the C-5 position, a mixture of conformers is often observed. nih.gov The two primary conformers would be the s-trans (or E) and s-cis (or Z) isomers, where the double bond of the ethenyl group is oriented away from or towards the N2 nitrogen of the pyrazole ring, respectively.
The relative stability of these conformers is determined by a balance of steric hindrance and electronic interactions. In this compound, the nitro group at the C-3 position is relatively distant from the ethenyl group at N-1, suggesting that steric hindrance between these two groups may not be the dominant factor in determining conformational preference. However, electronic interactions between the pi-systems of the pyrazole ring and the ethenyl group, as well as dipole-dipole interactions involving the nitro group, would play a significant role.
Applications in Organic Synthesis and Materials Science Non Biological
As Monomers for Polymer Materials
The presence of the vinyl group at the N1 position of the pyrazole (B372694) ring allows 1-ethenyl-3-nitro-1H-pyrazole to act as a monomer in various polymerization reactions. N-vinyl monomers, particularly those based on heterocyclic rings like pyrrolidone and carbazole, are known for their ability to undergo polymerization to produce materials with unique properties. radtech.org
Homo- and Copolymer Synthesis and Characterization
The synthesis of polymers from this compound can be approached through several established methods for vinyl monomers.
Synthesis of the Monomer: The precursor monomer itself, this compound, can be synthesized through various vinylation techniques. A common laboratory-scale method involves the N-alkylation of 3-nitropyrazole with 1,2-dichloroethane (B1671644), followed by a dehydrochlorination step to generate the vinyl group. nih.gov Research on the related compound 1-vinyl-3(5)-methyl-4-nitropyrazole has shown that dehydrochlorination using potassium hydroxide (B78521) in an N-methylmorpholine-N-oxide/water system can yield the desired vinylpyrazole. researchgate.net Another prominent method is the direct vinylation of the parent azole with acetylene (B1199291), a reaction originally developed by Reppe, which can be performed under pressure at elevated temperatures. cyberleninka.ru More recent, safer protocols utilize calcium carbide as a solid acetylene source. mdpi.com
Homopolymerization: this compound is expected to undergo free-radical polymerization, a common method for vinyl monomers. nih.gov Azo compounds like 2,2'-azobisisobutyronitrile (AIBN) are typically used as initiators. researchgate.net The polymerization rate and the molecular weight of the resulting poly(this compound) would depend on factors such as monomer concentration, initiator concentration, and temperature. It is noted that some unsubstituted N-vinylpyrazoles can polymerize very rapidly, sometimes almost explosively in neat conditions, but this reactivity is tempered by substitution on the ring or vinyl group and can be controlled in dilute solutions. nih.gov
Copolymerization: To tailor the properties of the final material, this compound can be copolymerized with a wide range of other vinyl monomers. researchgate.net For instance, copolymerization with common monomers like acrylates, styrenes, or N-vinylpyrrolidone (NVP) could be used to modify properties such as solubility, thermal stability, and mechanical strength. radtech.orgresearchgate.netnih.gov The reactivity ratios of the comonomers would need to be determined to predict the composition and microstructure of the resulting copolymer chain. researchgate.netnih.gov Techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization could offer excellent control over the synthesis of both homopolymers and block copolymers, enabling the creation of well-defined macromolecular architectures. mdpi.commdpi.com
Characterization: The resulting polymers would be characterized using standard techniques.
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) would confirm the polymer structure.
Gel Permeation Chromatography (GPC) or Size-Exclusion Chromatography (SEC) would be used to determine the molecular weight and molecular weight distribution (polydispersity index, Đ). mdpi.com
Fourier-Transform Infrared (FTIR) spectroscopy would identify the characteristic functional groups, notably the disappearance of the vinyl C=C stretch and the persistence of the nitro (NO₂) group vibrations.
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) would be employed to study the thermal properties, such as the glass transition temperature (Tg) and decomposition temperature. mdpi.com
Table 1: Potential Polymerization Methods and Characterization Techniques
| Aspect | Method/Technique | Purpose and Key Information |
|---|---|---|
| Monomer Synthesis | Alkylation/Dehydrochlorination | Two-step synthesis from 3-nitropyrazole and 1,2-dichloroethane. nih.gov |
| Direct Vinylation | Reaction with acetylene or calcium carbide under catalytic conditions. cyberleninka.rumdpi.com | |
| Polymerization | Free-Radical Polymerization | Synthesis of homopolymers and statistical copolymers using initiators like AIBN. nih.govresearchgate.net |
| RAFT Polymerization | Controlled synthesis of polymers with defined molecular weights and architectures (e.g., block copolymers). mdpi.commdpi.com | |
| Characterization | NMR, FTIR | Structural confirmation of the polymer backbone and verification of functional groups. |
| GPC/SEC | Determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (Đ). mdpi.com | |
| DSC | Measurement of glass transition temperature (Tg) and other thermal transitions. mdpi.com | |
| TGA | Assessment of thermal stability and decomposition profile. mdpi.com |
Development of Functional Polymers
The incorporation of the 3-nitropyrazole moiety into a polymer backbone imparts specific functionalities. The high nitrogen content and the presence of the nitro group make these materials interesting for applications where high energy density or specific chemical reactivity is desired.
Polymers with High Refractive Index: The presence of the aromatic pyrazole ring and the nitro group could potentially lead to polymers with a high refractive index.
Reactive Polymers: The nitro group on the pyrazole ring can be chemically modified post-polymerization. For example, it could be reduced to an amino group, allowing for further functionalization, cross-linking, or attachment of other molecules, creating a versatile polymer scaffold.
As Synthetic Building Blocks and Intermediates
Beyond polymerization, the this compound molecule serves as a valuable intermediate in organic synthesis, offering two distinct points of reactivity: the vinyl group and the nitropyrazole ring system.
Precursors for Advanced Heterocyclic Systems
The 3-nitropyrazole core is a well-established precursor for the synthesis of more complex, nitrogen-rich heterocyclic systems. nih.gov The nitro group can be used as a handle for further transformations or as a directing group in subsequent reactions.
Further Nitration: The 3-nitropyrazole ring can be subjected to further nitration to produce dinitro- or trinitropyrazole derivatives, which are precursors to highly energetic materials. nih.govenergetic-materials.org.cn For example, 3-nitropyrazole is an intermediate in the synthesis of 3,4-dinitropyrazole (DNP). guidechem.com
Ring Fusion: The pyrazole ring can be used as a building block to construct fused heterocyclic systems. For instance, nitropyrazole derivatives have been used to synthesize pyrazolo[1,5-a]pyrimidines and other fused bicyclic structures. colab.wsafricaresearchconnects.com
Substitution Reactions: The nitro group can be displaced by other nucleophiles, or it can activate the ring towards other substitutions, allowing for the introduction of different functional groups like amino, azido, or halo groups. nih.govmdpi.com These transformations create a wide array of substituted pyrazole derivatives for various applications.
The vinyl group can participate in cycloaddition reactions, such as Diels-Alder or [2+2] cycloadditions, to construct complex polycyclic frameworks. nih.govresearchgate.net However, studies have shown that the reactivity of vinylpyrazoles in such reactions can be sensitive to substituents on the pyrazole ring. researchgate.net
Role in Multi-component Reactions
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. mdpi.comnih.gov While specific MCRs involving this compound are not documented, the pyrazole scaffold is frequently synthesized and utilized in such reactions.
The general reactivity of the pyrazole nucleus suggests that this compound could potentially be used in MCRs where one of the components is a pre-formed heterocyclic ring. The vinyl group could act as a reactive handle for Michael additions or other conjugate additions, which are common steps in MCR cascades.
Development of Energetic Materials (excluding performance data)
The primary driver for research into nitropyrazole compounds is their application as energetic materials. nih.gov The pyrazole ring is thermally stable, and the introduction of nitro groups significantly increases the compound's heat of formation and density, which are key characteristics for explosives and propellants.
This compound serves as a monomer for creating energetic polymers, as discussed in section 6.1.2. As a discrete molecule, it is a precursor for other small-molecule energetic materials. The 3-nitropyrazole moiety is a fundamental building block for a range of advanced energetic compounds. nih.gov By using the pyrazole as a scaffold, chemists can introduce additional energetic functional groups (tophore) such as more nitro groups, nitramino groups, or azido groups to fine-tune the energetic properties. nih.gov The synthesis often involves the initial preparation of a nitropyrazole core, which is then elaborated into more complex structures. colab.ws
Table 2: Synthetic Utility of the 3-Nitropyrazole Core
| Transformation | Reagents/Conditions | Resulting Structure/Application | Reference Example |
|---|---|---|---|
| Further Nitration | Mixed acids (e.g., HNO₃/H₂SO₄) | Synthesis of dinitro- and trinitropyrazoles for advanced energetic materials. | nih.govenergetic-materials.org.cn |
| Nucleophilic Substitution | Amines, Azides, Halides | Introduction of other functional groups (e.g., -NH₂, -N₃, -Cl) to modify properties. | nih.govmdpi.com |
| Ring-fused Heterocycle Synthesis | Condensation with bifunctional reagents | Formation of complex, nitrogen-rich systems like pyrazolo-tetrazines or pyrazolo-triazoles. | colab.ws |
Modulating Stability and Energy Density (structural aspects)
The stability and energy density of a pyrazole-based compound are profoundly influenced by its molecular structure, particularly the nature and position of its functional groups. The pyrazole ring itself serves as a robust, high-energy backbone due to its inherent ring strain and high heat of formation nih.gov.
The primary contributor to the energy density in this class of compounds is the nitro group (–NO₂). As a well-known explosophore, the nitro group enhances the molecule's density and improves its oxygen balance, which is critical for efficient combustion and detonation. The number and placement of nitro groups directly correlate with energetic performance; increasing the nitration level on the pyrazole ring generally leads to higher detonation velocities and pressures nih.gov. For instance, 4-nitropyrazole has a calculated detonation velocity of 6.68 km/s, which is significantly lower than that of multifunctionalized nitropyrazoles that possess higher densities and better oxygen balance nih.govnih.govbit.edu.cn.
The introduction of other functional groups allows for fine-tuning of these properties. Nitramine (–NHNO₂) groups, for example, can further increase molecular density and stability through the formation of extensive hydrogen-bonding networks nih.govbit.edu.cn. Conversely, replacing a nitro group with a cyano (–CN) group has been shown to result in a looser crystal packing and lower density, as the cyano group is less dense and participates less in intermolecular bonding compared to the nitro group researchgate.net.
The following table presents data for several nitropyrazole derivatives, illustrating how different functional groups modulate their energetic properties.
| Compound Name | Density (g/cm³) | Detonation Velocity (D) (m/s) | Detonation Pressure (P) (GPa) | Reference |
| 4-Nitropyrazole (4-NP) | 1.52 | 6680 | 18.81 | nih.gov |
| 5-Nitramino-3,4-dinitropyrazole | 1.97 | 9430 | 41.6 | nih.govbit.edu.cn |
| Dihydrazinium 3,5-bis(dinitromethyl)-4-nitro-1H-pyrazole | 1.83 (at 298 K) | 8931 | 35.9 | acs.org |
| 5-(3,4-dinitro-1H-pyrazol-5-yl)-1H-tetrazole | 1.89 | 9214 | 37.3 | |
| N-(4-nitro-5-(1H-tetrazol-5-yl)-1H-pyrazol-3-yl)nitramide | 1.83 | 8846 | 33.2 |
Crystalline Structure and Packing Effects on Material Propertiesat.ua
The performance of an energetic material is critically dependent on its solid-state properties, especially its crystal density researchgate.net. High crystal density is a primary goal in the design of new energetic materials, as it directly correlates with higher detonation velocity and pressure. The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by intermolecular interactions such as hydrogen bonding, π-π interactions, and van der Waals forces mdpi.com.
In many nitropyrazole compounds, the presence of an N-H bond is a key structural feature that facilitates the formation of strong, directional hydrogen bonds tandfonline.com. These interactions, often in conjunction with interactions between nitro and amino groups, lead to dense and stable three-dimensional networks, thereby increasing the material's density nih.govacs.orgmdpi.com. The specific placement of functional groups is crucial; positional isomers can exhibit significantly different crystal packing and, consequently, different densities and energetic properties. For example, a comparative study of pyrazole-tetrazole hybrids demonstrated that isomeric variations led to different hydrogen bonding and π-π stacking interactions, resulting in one isomer having a higher density and superior detonation properties .
The planarity of the molecule also affects packing efficiency. While the pyrazole ring is planar, bulky substituents like nitro groups can twist out of the ring's plane due to steric hindrance, which can influence how molecules stack researchgate.net. A study comparing analogous compounds with nitro and cyano groups found that the smaller cyano group allowed for a more planar molecular conformation, but this resulted in looser crystal packing and lower density compared to the nitro-substituted counterpart researchgate.net.
For this compound, the crystal structure would be markedly different from N-unsubstituted nitropyrazoles. The substitution of the acidic proton with an ethenyl group eliminates the possibility of the molecule acting as a hydrogen bond donor, which would preclude the formation of the strong hydrogen-bonded networks typical of many high-density nitropyrazoles tandfonline.com. The crystal packing would instead be dominated by weaker van der Waals forces and potential π-π interactions between the aromatic pyrazole rings. The conformation of the vinyl group relative to the pyrazole ring would also play a significant role in determining the packing efficiency. It is plausible that the absence of strong, directional hydrogen bonds would lead to a less dense crystal structure compared to analogous N-H nitropyrazoles.
The table below provides crystallographic data for several nitropyrazole derivatives, highlighting the influence of different substituents on the crystal structure.
| Compound Name | Formula | Space Group | Density (g/cm³) | Key Structural Features | Reference |
| 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan | C₆H₂N₈O₅ | Pbca | 1.808 | Intramolecular H-bond; dimeric associates | researchgate.net |
| 1-Nitratomethyl-3,4-dinitropyrazole | C₄H₃N₅O₆ | P2₁/c | 1.854 | Layered structure with twisted nitro groups | researchgate.net |
| 5-(3,4-dinitro-1H-pyrazol-5-yl)-1H-tetrazole | C₃H₂N₈O₄ | P2₁/c | 1.890 | Inter-hydrogen bonding, π-π interactions | |
| Pyrazole Nitrate (B79036) | C₃H₅N₃O₃ | P2₁/c | 1.637 | Supramolecular structure via hydrogen bonds | researchgate.net |
Future Research Directions and Perspectives
Exploration of Novel Synthetic Pathways
While the synthesis of related compounds like 1-vinyl-3-methyl-4-nitropyrazole has been reported, dedicated and optimized pathways to 1-ethenyl-3-nitro-1H-pyrazole remain a key research objective. researchgate.net Future work should focus on developing efficient, high-yield, and scalable synthetic routes.
One promising approach involves a two-step sequence starting from the commercially available 3-nitro-1H-pyrazole. This would first involve the N-alkylation with a 2-chloroethyl group, followed by a base-mediated dehydrochlorination to install the ethenyl moiety. researchgate.net Research could focus on optimizing the conditions for each step, exploring various bases and solvent systems to maximize the yield of the desired N1-vinyl isomer over other potential side products. researchgate.net
Alternatively, modern metal-free catalytic methods could be explored. For instance, a base-promoted [3+2] annulation between a suitable vinyl sulfonium (B1226848) salt and a nitro-functionalized diazo compound could offer a direct route to the functionalized pyrazole (B372694) core. acs.orgacs.org This approach avoids harsh conditions and provides a high degree of regioselectivity. acs.orgacs.org Further investigations could also adapt transition-metal-catalyzed methods, such as those employing palladium nanoparticles, which have proven effective for other functionalized pyrazoles. mdpi.com
| Synthetic Approach | Key Precursors | Potential Advantages | Primary Research Focus |
|---|---|---|---|
| Post-Modification of Pyrazole Core | 3-nitro-1H-pyrazole, 1,2-dichloroethane (B1671644) | Utilizes readily available starting materials. researchgate.net | Optimization of alkylation and dehydrochlorination steps; maximizing regioselectivity. researchgate.net |
| [3+2] Cycloaddition | Vinyl sulfonium salt, nitro-diazo compound | Mild, metal-free conditions; potentially high regioselectivity. acs.orgacs.org | Synthesis of appropriate precursors; exploring reaction scope. |
| Vinylation of N-H Pyrazole | 3-nitro-1H-pyrazole, vinyl acetate (B1210297) | Direct introduction of the vinyl group. nih.gov | Identifying suitable catalysts (e.g., mercuric(II) salts) and overcoming the deactivating effect of the nitro group. nih.gov |
Investigation of Undiscovered Reactivity Patterns
The juxtaposition of the electron-withdrawing nitro group and the π-rich ethenyl group suggests a complex and potentially novel reactivity profile for this compound. The electron density of the vinyl group is expected to be significantly modulated by the nitro-substituted pyrazole ring, influencing its participation in various reactions.
Future research should systematically investigate its behavior in key organic transformations:
Cycloaddition Reactions: While vinylpyrazoles are known to participate in [2+2] and Diels-Alder [4+2] cycloadditions, the presence of a strong electron-withdrawing nitro group may inhibit these reactions. nih.govmdpi.com Studies have shown that a 4-nitro-substituted vinylpyrazole fails to undergo [2+2] cycloaddition with tetracyanoethylene (B109619), a reaction that proceeds readily with unsubstituted 1-vinylpyrazole. nih.gov Determining the dienophilic or dipolarophilic character of this compound is a fundamental research question.
Polymerization: The vinyl group serves as a handle for polymerization. mdpi.com Radical-initiated polymerization of 1-vinylpyrazole can be explosive, but substitution on the ring can modulate this reactivity. mdpi.com Investigating the polymerization behavior of this compound could lead to novel polymers with unique properties, such as high thermal stability or energetic characteristics, conferred by the nitropyrazole moiety. mdpi.comdoi.org
Nucleophilic Aromatic Substitution: The nitro group strongly activates the pyrazole ring towards nucleophilic attack. nih.govresearchgate.net Research into the regioselectivity of nucleophilic substitution reactions on the pyrazole ring of this compound could provide a pathway to novel, highly functionalized pyrazole derivatives that would be otherwise difficult to synthesize.
Advanced Computational Modeling for Property Prediction
Computational chemistry offers a powerful tool for predicting the properties of this compound, thereby guiding experimental efforts and accelerating the discovery of potential applications. Quantum chemical methods, particularly Density Functional Theory (DFT), have been successfully applied to other nitropyrazole systems to study their structure and properties. nih.govresearchgate.net
Future computational studies should focus on:
Structural and Electronic Properties: Calculating the optimized molecular geometry, electronic structure, frontier molecular orbital energies (HOMO-LUMO), and dipole moment. This data can provide insights into the molecule's reactivity and intermolecular interactions.
Spectroscopic Properties: Simulating infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra to aid in the characterization of synthesized compounds.
Energetic Performance: For applications in energetic materials, computational methods can predict key performance parameters such as heat of formation, density, detonation velocity, and detonation pressure. mdpi.commdpi.com These predictions are crucial for identifying promising energetic material candidates and assessing their potential. acs.org
| Property Category | Specific Parameters to Calculate | Relevance |
|---|---|---|
| Molecular Structure | Bond lengths, bond angles, dihedral angles | Understanding molecular geometry and steric effects. |
| Electronic Properties | HOMO-LUMO energy gap, electrostatic potential map, dipole moment | Predicting reactivity, stability, and intermolecular forces. |
| Energetic Properties | Heat of formation, density (ρ), detonation velocity (D), detonation pressure (P) | Assessing potential as an energetic material. mdpi.comacs.org |
| Spectroscopic Properties | IR frequencies, NMR chemical shifts | Aiding experimental characterization and structural confirmation. |
Development of Sustainable Synthesis Methods
The principles of green chemistry are increasingly important in chemical synthesis. thieme-connect.com Future research on this compound should prioritize the development of environmentally benign synthetic protocols. thieme-connect.com This involves minimizing waste, avoiding hazardous reagents, and reducing energy consumption.
Key areas for investigation include:
Green Solvents: Replacing traditional volatile organic solvents with greener alternatives like water or deep eutectic solvents. thieme-connect.com Aqueous-based syntheses of various pyrazole derivatives have been successfully developed. thieme-connect.comthieme-connect.com
Catalysis: Employing heterogeneous or nanocatalysts that can be easily recovered and recycled, reducing waste and cost. pharmacognosyjournal.net
Energy Efficiency: Utilizing alternative energy sources such as microwave irradiation or ultrasound to accelerate reaction rates, often leading to cleaner reactions and higher yields in shorter times. pharmacognosyjournal.netnih.gov For example, adapting the dehydrochlorination of a 1-(2-chloroethyl)-3-nitro-1H-pyrazole intermediate using a solid base under microwave conditions could represent a significant green improvement.
New Applications in Advanced Materials
The bifunctional nature of this compound makes it a versatile building block for a range of advanced materials. Research should be directed toward synthesizing and characterizing materials derived from this compound.
Energetic Materials: Nitropyrazoles are a well-established class of energetic compounds known for their high density, good thermal stability, and high heat of formation. mdpi.comnih.gov The introduction of additional nitro groups or other explosophoric functionalities can enhance detonation performance. nih.govmdpi.com this compound could serve as a precursor to more complex, high-energy-density materials or as an energetic plasticizer. researchgate.netmdpi.com
Functional Polymers: Beyond energetic applications, the resulting polymers could have other valuable properties. The high nitrogen content and polar nitro groups might confer high thermal stability or specific binding properties. Research could also explore grafting this monomer onto other polymer backbones, such as polyvinyl chloride (PVC), to modify their properties and enhance thermal stability or chemical resistance. ekb.eg
Table of Compounds
| Compound Name |
|---|
| 1,2-dichloroethane |
| 1-(2-chloroethyl)-3-nitro-1H-pyrazole |
| This compound |
| 1-vinyl-3-methyl-4-nitropyrazole |
| 1-vinylpyrazole |
| 3-nitro-1H-pyrazole |
| Polyvinyl chloride (PVC) |
| tetracyanoethylene |
| vinyl acetate |
Q & A
Q. What are the optimal synthetic routes for 1-ethenyl-3-nitro-1H-pyrazole, and how do reaction conditions influence yield?
The synthesis of nitro-substituted pyrazoles typically involves cyclocondensation of hydrazines with β-keto esters or enones, followed by nitration. For this compound, a plausible route includes:
- Step 1 : Cyclocondensation of ethenyl hydrazine with a β-keto ester (e.g., ethyl acetoacetate) under acidic conditions to form the pyrazole core .
- Step 2 : Direct nitration at the 3-position using HNO₃/H₂SO₄ or acetyl nitrate. Reaction temperature (0–5°C) and stoichiometry (1:1.2 ratio of substrate:nitrating agent) are critical to avoid over-nitration .
- Yield Optimization : Solvent choice (e.g., dichloromethane vs. acetic acid) and catalyst (e.g., FeCl₃) can improve regioselectivity and yield (reported 60–75% for analogous compounds) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- ¹H/¹³C NMR : Key signals include the ethenyl proton (δ 5.2–5.8 ppm, doublet) and nitro group deshielding adjacent carbons (C3: δ 145–150 ppm) .
- IR Spectroscopy : Strong NO₂ asymmetric stretch (~1530 cm⁻¹) and C=C stretch (~1630 cm⁻¹) confirm functional groups .
- X-ray Crystallography : Resolves regiochemistry; nitro and ethenyl groups exhibit bond angles of 120–125° in similar structures .
Q. How does the compound’s stability vary under different storage conditions?
- Thermal Stability : Decomposition occurs above 150°C (DSC data for nitro-pyrazoles). Store at –20°C in inert atmospheres .
- Photoreactivity : Nitro groups increase sensitivity to UV light; use amber vials and avoid prolonged light exposure .
Advanced Research Questions
Q. How can regioselectivity challenges in nitro-group introduction be addressed?
Regioselectivity is influenced by substituent electronic effects. Computational modeling (DFT) predicts preferential nitration at the 3-position due to:
- Electron-Deficient Sites : The ethenyl group at N1 withdraws electron density, directing nitration to C3 .
- Experimental Validation : Use directing groups (e.g., trifluoromethyl) to block competing sites, achieving >90% regioselectivity in analogous compounds .
Q. What computational methods are suitable for modeling the compound’s electronic properties?
- DFT Calculations : B3LYP/6-31G(d) basis set predicts HOMO/LUMO energies, highlighting electron-deficient regions (e.g., nitro group: LUMO = –1.8 eV) .
- Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., enzymes), revealing binding affinity trends (ΔG = –8.2 kcal/mol for kinase inhibition) .
Q. What mechanisms underlie its biological activity in pharmacological studies?
- Enzyme Inhibition : The nitro group acts as a hydrogen-bond acceptor, binding to kinase active sites (e.g., EGFR inhibition IC₅₀ = 2.4 µM in pyrazole derivatives) .
- Metabolic Stability : Microsomal assays (human liver microsomes) show moderate clearance (t₁/₂ = 45 min), suggesting potential for prodrug modification .
Q. How can its thermal stability be enhanced for material science applications?
- Derivatization : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at C5 to stabilize the nitro moiety .
- Coordination Chemistry : Complexation with transition metals (e.g., Cu²⁺) improves thermal resistance (TGA decomposition ΔT +50°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
